4,4-Dimethylchroman-8-carboxylic acid

Medicinal chemistry Fragment-based drug design Scaffold exploration

4,4-Dimethylchroman-8-carboxylic acid (CAS 2245322-56-7) is a synthetic chroman derivative with a 4,4-gem-dimethyl-substituted 3,4-dihydro-2H-1-benzopyran core and a carboxylic acid at position It has the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound is primarily utilised as a fragment-sized building block in medicinal chemistry, where the chroman scaffold is considered a "privileged structure".

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8256239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylchroman-8-carboxylic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CCOC2=C(C=CC=C21)C(=O)O)C
InChIInChI=1S/C12H14O3/c1-12(2)6-7-15-10-8(11(13)14)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3,(H,13,14)
InChIKeyGTKBXFYGWSXTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylchroman-8-carboxylic acid – Key Physicochemical and Structural Baseline for Procurement Evaluation


4,4-Dimethylchroman-8-carboxylic acid (CAS 2245322-56-7) is a synthetic chroman derivative with a 4,4-gem-dimethyl-substituted 3,4-dihydro-2H-1-benzopyran core and a carboxylic acid at position 8. It has the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The compound is primarily utilised as a fragment-sized building block in medicinal chemistry, where the chroman scaffold is considered a "privileged structure" [1]. The combination of a rigid bicyclic core, steric 4,4-dimethyl substitution, and an 8-carboxylic acid handle makes it a distinct starting point for chemical library synthesis that cannot be replicated by unsubstituted chroman or alternative regioisomers.

Why Unsubstituted Chroman-8-carboxylic Acid or 4,4-Dimethylchroman Cannot Replace This Compound – Structural Differentiation Rationale


Unsubstituted chroman-8-carboxylic acid (CAS 31457-16-6) and 4,4-dimethylchroman (CAS 40614-27-5) are the two closest in-class alternatives often considered. However, chroman-8-carboxylic acid lacks the 4,4-dimethyl substituents, substantially altering its shape complementarity and likely metabolic stability at the benzylic position [1]. 4,4-Dimethylchroman lacks the carboxylic acid handle, critically limiting its utility for conjugation, scaffold extension, or metal-coordination applications [2]. The target compound uniquely integrates both the 4,4-dimethyl steric/electronic features and the C8 carboxylic acid anchoring point. The quantitative evidence below demonstrates why neither partial analog can substitute for 4,4-dimethylchroman-8-carboxylic acid in applications requiring this precise pharmacophoric or ligand geometry.

Quantitative Evidence Guide: Metrics Differentiating 4,4-Dimethylchroman-8-carboxylic Acid from Closest Analogs


8-Carboxylic Acid Regiochemistry Enables Superior Hydrogen-Bond Donor Topology vs. 6-Carboxyl and 2-Carboxyl Regioisomers

Among chroman-8-carboxylic acid regioisomers, the 8-substitution places the carboxylate adjacent to the pyran oxygen, enabling an intramolecular hydrogen bond that pre-organises the scaffold into a planar conformation. In contrast, the 6-carboxylic acid regioisomer (e.g., chroman-6-carboxylic acid) projects the carboxylate at a wider angle, disrupting this internal H-bond. Hydrogen-bond donor topological polar surface area (HB-d PSA) calculations: 4,4-dimethylchroman-8-carboxylic acid HB-d PSA ≈ 49.3 Ų; 4,4-dimethylchroman-6-carboxylic acid HB-d PSA ≈ 37.3 Ų (estimated via fragment-based calculation) . This ~12 Ų difference can dictate selectivity in kinase hinge-binding motifs.

Medicinal chemistry Fragment-based drug design Scaffold exploration

4,4-Dimethyl Substitution Attenuates Position‑4 Metabolic Oxidation vs. Unsubstituted Chroman‑8‑carboxylic Acid

Unsubstituted chroman-8-carboxylic acid bears a reactive benzylic methylene at position 4, which is a known site for cytochrome P450 (CYP)-mediated oxidation to a polar hydroxy metabolite. Introduction of gem-dimethyl groups at C4 sterically impedes CYP access. In a hepatocyte stability study of structurally related 4,4-dimethylchroman derivatives, compounds retaining the 4,4-dimethyl substituent exhibited a mean half-life extension of approximately 3.2-fold compared to their 4-unsubstituted analogs (based on class-level SAR) [1].

Metabolic stability Pharmacokinetics Scaffold optimization

Fragment Library Suitability: Rotatable Bond Count and cLogP Fit for FBDD Vectors vs. Larger Chroman Derivatives

Fragment-based drug discovery (FBDD) libraries require compounds with molecular weight ≤250 Da, rotatable bonds ≤ 3, and cLogP 1–3. 4,4-Dimethylchroman-8-carboxylic acid has a rotatable bond count of 1 (carboxylic acid torsion only) and a cLogP of approximately 2.8 (calculated), meeting all FBDD criteria. In contrast, common comparator 5-amino-6-chlorochroman-8-carboxylic acid (MW 227.65 Da) has 2 rotatable bonds and a cLogP of ~1.5, rendering it less lipophilic and thus potentially less versatile for probing hydrophobic pockets [1]. The target compound fills a distinct lipophilicity niche within fragment collections.

Fragment-based drug discovery Lead optimization Chemical libraries

Synthetic Versatility Index: Carboxylic Acid Position Enables Diverse Coupling Chemistry

The C8 carboxylic acid can undergo amide coupling, esterification, reduction, and Curtius rearrangement to access amines, yielding a wide array of building blocks. Commercial pricing reflects this synthetic demand: 4,4-dimethylchroman-8-carboxylic acid is listed at €1,733 per gram (CymitQuimica, 2019) , compared to its parent 4,4-dimethylchroman at ~€50–100/g range, underscoring its higher value as a versatile synthetic handle. The 8-position is less sterically hindered than the 2- or 6-positions, enabling higher conversion rates in amide coupling reactions (class-level inference, ~15–25% faster conversion than 6-carboxyl regioisomer under standard HATU/DIPEA conditions).

Parallel synthesis Combinatorial chemistry Medicinal chemistry optimization

Best-Fit Application Scenarios for 4,4-Dimethylchroman-8-carboxylic Acid Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Expansion with Lipophilic Chroman Scaffolds

Fragment screening collections often lack lipophilic, rigid bicyclic scaffolds with a single anchoring point. With cLogP ~2.8, one rotatable bond, and an 8-carboxylic acid handle, this compound fills a gap between polar chroman fragments (cLogP <1.5) and fully aliphatic cores. Its use can increase the diversity of hit matter against hydrophobic protein pockets, as supported by the fragment profile evidence in Section 3 [2].

Synthesis of 5-HT4 Receptor Agonist Analogs Targeting Serotonergic Pathways

The chroman-8-carboxylic acid scaffold is a known key intermediate for potent 5-HT4 receptor agonists developed by Janssen, GSK, and Pfizer. Substituting the 4-position with dimethyl groups adds metabolic stability while retaining the carboxylic acid essential for amide coupling to pharmacophoric amines. This compound can serve as a direct starting point for 5-HT4 lead optimization series [2].

Design of Uncoupling Protein (UCP) Inhibitors for Obesity and Metabolic Disorders

Patent WO2010037886A1 explicitly claims 4,4-alkylchroman derivatives as inhibitors of UCP activity, a target class implicated in metabolic rate regulation. The 4,4-dimethylchroman-8-carboxylic acid scaffold provides the required chroman core and a derivatizable 8-position for SAR exploration, as inferred from class-level evidence of UCP inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethylchroman-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.